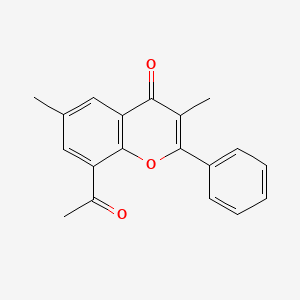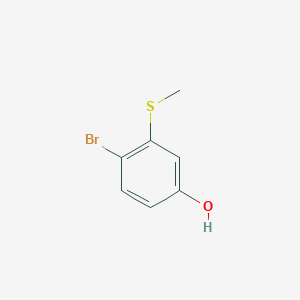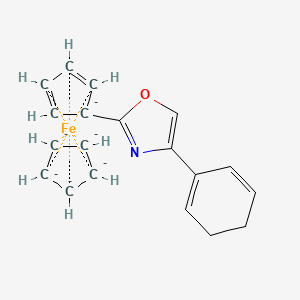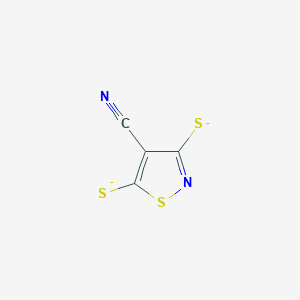
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 1st position of the isoquinoline ring, along with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride typically involves the bromination of 1,1-dimethyl-3,4-dihydro-2H-isoquinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the desired compound. The use of automated systems and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient industrial production.
化学反応の分析
Types of Reactions
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced isoquinoline derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
科学的研究の応用
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
- 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 7-bromo-3,4-dihydro-2H-1-naphthalenone
Uniqueness
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. The presence of the bromine atom at the 7th position and the two methyl groups at the 1st position contribute to its reactivity and potential interactions with biological targets.
特性
分子式 |
C11H15BrClN |
|---|---|
分子量 |
276.60 g/mol |
IUPAC名 |
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)10-7-9(12)4-3-8(10)5-6-13-11;/h3-4,7,13H,5-6H2,1-2H3;1H |
InChIキー |
YMFQINYGBMHNOH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(CCN1)C=CC(=C2)Br)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
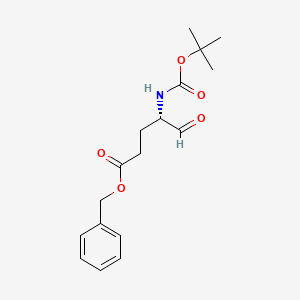
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
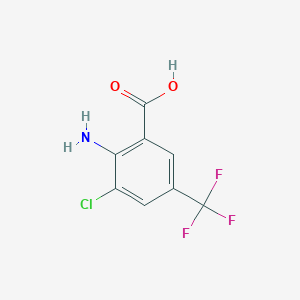
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
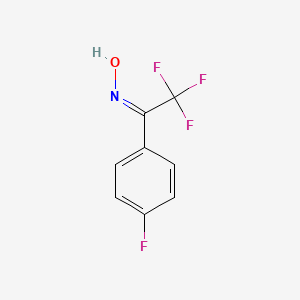
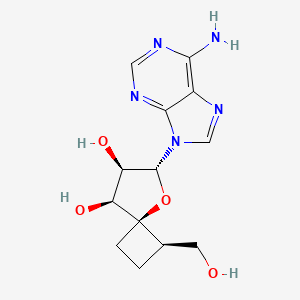
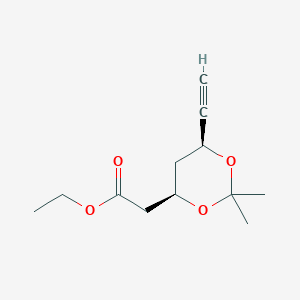
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)
